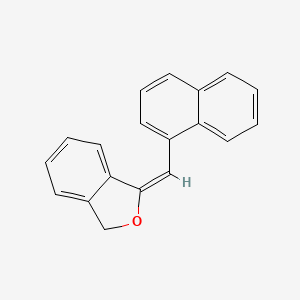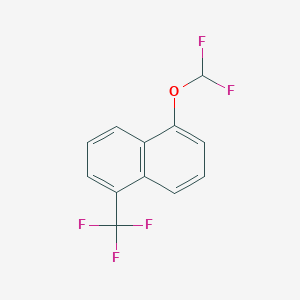
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring fused with a dihydroisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran typically involves the condensation of naphthaldehyde with 1,3-dihydroisobenzofuran under acidic or basic conditions. One common method is the use of a one-step electrophilic substitution reaction, where naphthaldehyde reacts with 1,3-dihydroisobenzofuran in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The compound’s structure allows it to interact with various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one: Another naphthalene derivative with similar structural features but different functional groups.
N-(2-Hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide: A compound with a naphthalene core and additional heterocyclic rings.
Uniqueness
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran is unique due to its specific combination of a naphthalene ring and a dihydroisobenzofuran moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H14O |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(3E)-3-(naphthalen-1-ylmethylidene)-1H-2-benzofuran |
InChI |
InChI=1S/C19H14O/c1-3-10-17-14(6-1)8-5-9-15(17)12-19-18-11-4-2-7-16(18)13-20-19/h1-12H,13H2/b19-12+ |
InChI Key |
ZHXZQTDOUFKITE-XDHOZWIPSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C3=CC=CC4=CC=CC=C43)/O1 |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC=CC4=CC=CC=C43)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)


![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)

![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
